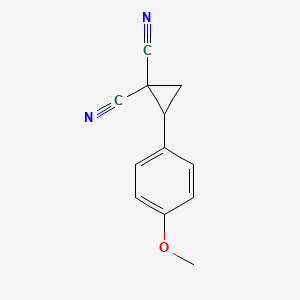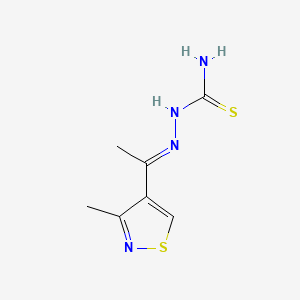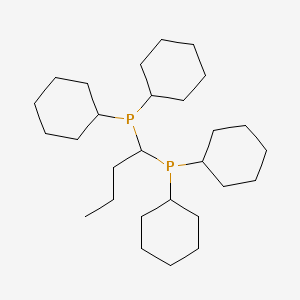
(Butane-1,1-diyl)bis(dicyclohexylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is an organophosphorus compound that features two dicyclohexylphosphane groups attached to a butane backbone. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,1-diyl)bis(dicyclohexylphosphane) typically involves the reaction of a butane derivative with dicyclohexylphosphane. One common method is the reaction of 1,1-dibromobutane with dicyclohexylphosphane in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for organophosphorus compounds often involve large-scale reactions using similar synthetic routes. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(Butane-1,1-diyl)bis(dicyclohexylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphane groups can participate in substitution reactions with electrophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
Chemistry
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is used as a ligand in transition metal catalysis. It can enhance the reactivity and selectivity of metal catalysts in various organic transformations, such as cross-coupling reactions and hydrogenation.
Biology and Medicine
Organophosphorus compounds, including (Butane-1,1-diyl)bis(dicyclohexylphosphane), are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, or anticancer properties, although specific applications of this compound require further research.
Industry
In industry, (Butane-1,1-diyl)bis(dicyclohexylphosphane) can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes.
Mecanismo De Acción
The mechanism of action of (Butane-1,1-diyl)bis(dicyclohexylphosphane) in catalysis involves its coordination to a metal center, forming a metal-ligand complex. This complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The specific molecular targets and pathways depend on the nature of the metal and the reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Tris(dicyclohexylphosphane): Another organophosphorus compound with three dicyclohexylphosphane groups.
Bis(diphenylphosphane)butane: A similar compound with diphenylphosphane groups instead of dicyclohexylphosphane.
Tetraphenylphosphane: A related compound with four phenyl groups attached to phosphorus.
Uniqueness
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is unique due to its specific structure, which provides distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic applications, making it a valuable ligand in certain chemical processes.
Propiedades
Número CAS |
94665-50-6 |
|---|---|
Fórmula molecular |
C28H52P2 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
dicyclohexyl(1-dicyclohexylphosphanylbutyl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-2-15-28(29(24-16-7-3-8-17-24)25-18-9-4-10-19-25)30(26-20-11-5-12-21-26)27-22-13-6-14-23-27/h24-28H,2-23H2,1H3 |
Clave InChI |
HSQDMVLMQSLKTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(P(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)

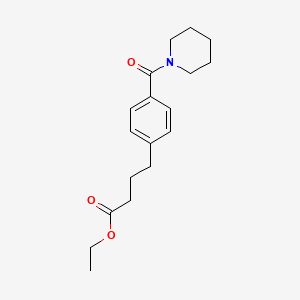
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
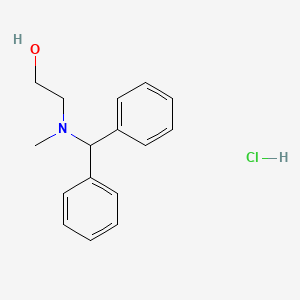
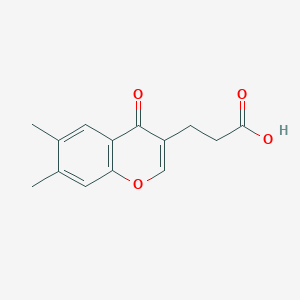
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
